molecular formula C10H10N2O2S B076198 N-(quinolin-8-yl)methanesulfonamide CAS No. 10374-76-2

N-(quinolin-8-yl)methanesulfonamide

Cat. No.: B076198
CAS No.: 10374-76-2
M. Wt: 222.27 g/mol
InChI Key: XYEPUTZVZYUENX-UHFFFAOYSA-N
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Description

N-(QUINOLIN-8-YL)METHANESULFONAMIDE is an organic compound belonging to the class of quinolines and derivatives. These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(QUINOLIN-8-YL)METHANESULFONAMIDE typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(QUINOLIN-8-YL)METHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(QUINOLIN-8-YL)METHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(QUINOLIN-8-YL)METHANESULFONAMIDE involves its interaction with specific molecular targets. For instance, it inhibits methionine aminopeptidase by binding to the active site of the enzyme, thereby preventing the removal of the N-terminal methionine from nascent proteins . This inhibition can disrupt protein synthesis and lead to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(QUINOLIN-8-YL)METHANESULFONAMIDE is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits different reactivity patterns and potential therapeutic applications .

Biological Activity

N-(quinolin-8-yl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with methanesulfonyl chloride under basic conditions. This method allows for the introduction of the sulfonamide group, which is crucial for its biological activity.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated a series of quinoline-sulfonamide derivatives, including this compound, for their ability to modulate pyruvate kinase muscle isoform 2 (PKM2), a key enzyme in cancer metabolism. The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and others .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µg/mL)Selectivity Index
A549 (Lung Cancer)5.210
MDA-MB-231 (Breast Cancer)4.89
U87-MG (Glioblastoma)6.08
COLO829 (Melanoma)5.511

The selectivity index indicates that the compound exhibits higher toxicity towards cancer cells compared to normal cells, suggesting its potential as a targeted therapy.

2.2 Antimicrobial Activity

This compound has also shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell division and inhibition of key metabolic pathways .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

3.1 PKM2 Modulation

The anticancer activity is primarily attributed to the modulation of PKM2, which plays a critical role in aerobic glycolysis in cancer cells. By inhibiting PKM2 activity, this compound effectively reduces pyruvate levels, leading to decreased energy production in cancer cells and promoting apoptosis .

3.2 Antibacterial Mechanism

The antibacterial action is believed to stem from its ability to bind to bacterial proteins involved in cell division processes, disrupting normal cellular functions and leading to cell death . The sulfonamide moiety enhances its binding affinity to these targets.

4. Case Studies

A notable case study involved the application of this compound in treating lung cancer models in vitro and in vivo. The compound was administered to A549 xenograft models, resulting in a significant reduction in tumor size compared to controls, underscoring its potential as an effective therapeutic agent .

Properties

IUPAC Name

N-quinolin-8-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEPUTZVZYUENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146038
Record name 8-(Methylsulfonylamino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-76-2
Record name 8-(Methylsulfonylamino)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Methylsulfonylamino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(quinolin-8-yl)methanesulfonamide was synthesized as previously described. 2N-(quinolin-8-yl)methanesulfonamide (0.08 g, 0.34 mmol), was reacted with 4-bromomethylphenyl boronic acid pinacol ester (0.11 g, 0.37 mmol), in the presence of K2CO3 (0.14 g, 1.0 mmol) in 3 mL MeCN in a microwave reactor at 90° C. for 30 min affording B15 in 63% yield (0.09 g, 0.21 mmol). 1H NMR (400 MHz, CDCl3) δ=8.97 (dd, J1=4 Hz, J2=1.6 Hz, 1H), 8.18 (dd, J1=8.4 Hz, J2=1.6 Hz, 1H), 7.74 (dd, J1=8.4 Hz, J2=1.2 Hz, 1H), 7.64 (d, J=8 Hz, 2H), 7.50 (dd, J1=7.2 Hz, J2=1.2 Hz, 1H), 7.46 (dd, J1=8.4 Hz, J2=4.4 Hz, 1H), 7.36 (t, J=7.6 Hz, 1H), 7.22 (d, J=8 Hz, 2H), 5.20 (s, 2H), 3.20 (s, 3H), 1.30 (s, 12H). 13C NMR (100 MHz, CDCl3) δ=150.30, 145.18, 140.39, 137.00, 135.36, 135.17, 134.93, 129.74, 129.06, 128.25, 126.75, 121.68, 83.98, 55.08, 40.37, 25.08. ESI-MS(+): m/z 438.96 [M+H]+, 460.97 [M+Na]+.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The reaction of 5.0 g (0.0347 mole) of 8-aminoquinoline with 3.97 g (0.0347 mole) of methylsulfonyl chloride was carried out in 10 ml of pyridine at room temperature. After 2 hours from the start of the reaction, the reaction mixture was washed with water, extracted with diethyl ether, purified by column chromatography and concentrated to give 10.32 g (0.032 mole, 92%) of 8-(methylsulfonamido)quinoline. Then, 5.0 g (0.016 mole) of the 8-(methylsulfonamido)quinoline, 3.07 g (0.023 mole) of zinc chloride and 6.98 g (0.069 mole) of triethylamine were suspended in 30 ml of ethanol and allowed to react at room temperature. After 3 hours, the separated yellow powder was filtered, washed with ethanol and purified by column chromatography to give 10.48 g (90.0%) of Compound M as yellow crystals. The maximum PL wavelength of this compound in chloroform was 505 nm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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